methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane
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Overview
Description
The compound Palladium G3-Tricyclohexylphosphine, [(Tricyclohexylphosphine)-2-(2′-aminobiphenyl)]palladium (II) methanesulfonate , commonly referred to as methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane , is a third-generation phosphine-functionalized palladium precatalyst. It is widely used in organic synthesis, particularly in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Palladium G3-Tricyclohexylphosphine involves the reaction of tricyclohexylphosphine with palladium (II) methanesulfonate and 2-aminobiphenyl. The reaction typically occurs under inert conditions to prevent oxidation and is carried out in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of Palladium G3-Tricyclohexylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to achieve the desired 97% purity .
Chemical Reactions Analysis
Types of Reactions: Palladium G3-Tricyclohexylphosphine is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents such as boronic acids, stannanes, or silanes. The reactions are often carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a suitable solvent like toluene or dimethylformamide. The reaction conditions, including temperature and time, vary depending on the specific reaction and substrates involved .
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, or other coupled products, depending on the specific cross-coupling reaction employed .
Scientific Research Applications
Palladium G3-Tricyclohexylphosphine has a wide range of applications in scientific research, including:
- Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions .
- Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
- Medicine: It is used in the development of new drugs and therapeutic agents through its role in the synthesis of complex organic molecules.
- Industry: Palladium G3-Tricyclohexylphosphine is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Palladium G3-Tricyclohexylphosphine involves the formation of a palladium complex with the phosphine ligand. This complex undergoes oxidative addition with an organohalide, followed by transmetalation with an organometallic reagent. The final step is reductive elimination, which forms the coupled product and regenerates the palladium catalyst. The molecular targets and pathways involved in these reactions are primarily the palladium center and the phosphine ligand, which facilitate the catalytic cycle .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Palladium G3-Tricyclohexylphosphine is unique due to its third-generation phosphine ligand, which provides enhanced stability and reactivity compared to earlier generations. Similar compounds include:
- Palladium G2-Tricyclohexylphosphine
- Palladium G4-Tricyclohexylphosphine
- Palladium G3-Tris(tert-butyl)phosphine
- Palladium G3-XPhos
These compounds differ in their ligand structures and reactivity profiles, with Palladium G3-Tricyclohexylphosphine offering a balance of stability and catalytic efficiency .
Properties
Molecular Formula |
C31H47NO3PPdS- |
---|---|
Molecular Weight |
651.2 g/mol |
IUPAC Name |
methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
OLGLRBCVZYGSRY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
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